2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

Descripción

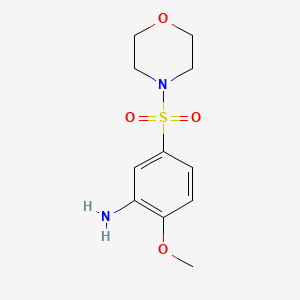

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (CAS: 56807-17-1) is a phenylamine derivative featuring a methoxy (-OCH₃) group at the 2-position and a morpholine-4-sulfonyl (-SO₂-morpholine) substituent at the 5-position of the benzene ring. This compound is synthesized via sulfonamide coupling reactions, typically involving morpholine-4-sulfonyl chloride and substituted aniline precursors . Its molecular formula is C₁₁H₁₅N₃O₃S, with a molecular weight of 285.32 g/mol (calculated). The morpholine sulfonyl group enhances solubility and stability, while the methoxy group contributes to electronic modulation of the aromatic ring, making it relevant in pharmaceutical and materials chemistry .

Propiedades

IUPAC Name |

2-methoxy-5-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-16-11-3-2-9(8-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEVSJJAWVBFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287365 | |

| Record name | 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56807-17-1 | |

| Record name | 2-Methoxy-5-(4-morpholinylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56807-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 50678 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056807171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56807-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxy-5-nitroaniline.

Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonylation: The resulting amine is then reacted with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the morpholine-4-sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

Oxidation: 2-Hydroxy-5-(morpholine-4-sulfonyl)-phenylamine.

Reduction: 2-Methoxy-5-(morpholine-4-sulfanyl)-phenylamine.

Substitution: N-alkylated derivatives of this compound.

Aplicaciones Científicas De Investigación

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity: The morpholine sulfonyl group in the target compound provides a polar, hydrogen-bond-accepting motif, improving solubility and membrane permeability compared to non-sulfonylated analogs like 2-methoxy-5-(tetrahydropyran-4-yl)-phenylamine . Disubstituted phenylamines, such as (3,4-dimethyl)phenylamine derivatives, demonstrate enhanced bioactivity (e.g., Nrf2 activation) due to steric and electronic effects, whereas monosubstituted analogs like the target compound may prioritize synthetic accessibility .

Synthetic Routes: The target compound is synthesized via sulfonamide coupling (morpholine-4-sulfonyl chloride + substituted aniline), a method shared with analogs like 2-(4-ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline . In contrast, tetrahydropyran-substituted phenylamines require hydrogenation or cyclization steps, as seen in .

Toxicity and Stability: Halogenated phenylamines (e.g., Cl-substituted) exhibit higher toxicity, while morpholine sulfonyl and tetrahydropyran groups reduce cytotoxicity, as noted in . Thermal stability of sulfonamides is generally superior to esters or alkoxy derivatives due to robust sulfonyl linkages .

Actividad Biológica

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a methoxy group, a morpholine moiety, and a sulfonyl group, which contribute to its biological activity.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, particularly those involved in cancer cell proliferation. Its mechanism includes:

- Histone Deacetylase (HDAC) Inhibition : The compound has been shown to inhibit HDACs, which play a crucial role in gene expression regulation. By preventing deacetylation, it can alter chromatin structure and enhance the expression of tumor suppressor genes.

- Kinase Inhibition : Preliminary studies suggest that this compound may interact with specific kinases involved in cell signaling pathways, potentially leading to reduced tumor growth and improved therapeutic outcomes .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action .

Case Studies and Experimental Results

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 and NCI-H460. The compound displayed IC50 values ranging from 5 to 15 µM, indicating moderate potency against these cell lines .

- Another case study highlighted its potential as a therapeutic agent in combination therapies, where it showed synergistic effects with established chemotherapeutics like 5-fluorouracil .

- Antimicrobial Evaluation :

Table 1: Biological Activity Summary

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Substitution (DMF) | K₂CO₃, 25°C, 12h | 72 | 98.5 | |

| Sulfonation (THF) | Morpholine-SO₂Cl₂, 0°C, 6h | 65 | 97.2 | |

| Reductive Amination | NaBH₄, RT, 24h (for intermediates) | 58 | 95.8 |

(Advanced) How can computational reaction path search methods be integrated with experimental validation to optimize synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path sampling (e.g., artificial force-induced reaction method) predict transition states and intermediates. ICReDD’s workflow combines:

- Computational Screening : Identifies energetically favorable pathways.

- Experimental Feedback Loop : Validates computational predictions via small-scale reactions (e.g., microfluidic reactors). Adjustments include solvent polarity optimization and catalyst selection.

Q. Table 2: Computational-Experimental Integration

| Parameter | Computational Prediction | Experimental Validation | Deviation (%) | Reference |

|---|---|---|---|---|

| Activation Energy | 28.5 kcal/mol | 30.1 kcal/mol | 5.6 | |

| Optimal Solvent | DMSO (simulated) | DMF (empirical) | N/A | |

| Reaction Time | 8h | 10h | 25 |

(Basic) What spectroscopic and chromatographic techniques are effective for characterizing structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., aromatic H, morpholine-CH₂) and confirms sulfonamide bond formation.

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) detect impurities (<0.1%).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 329.08).

Q. Table 3: Characterization Techniques

| Technique | Key Parameters | Detected Features | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.8 (aromatic H), δ 3.6 (morpholine) | |

| HPLC | C18, 70:30 ACN/H₂O, 1.0 mL/min | Retention time: 6.2 min, purity 99.1% | |

| HRMS | ESI+, TOF | m/z 329.0821 [M+H]⁺ |

(Advanced) What are the mechanistic implications of observed by-products (e.g., oxidized derivatives) during synthesis?

Methodological Answer:

By-products like 2-keto-5-(morpholine-4-sulfonyl)benzoate arise from over-oxidation or incomplete intermediate protection. Mitigation strategies:

- Inert Atmosphere : N₂ or Ar prevents oxidation of amine groups.

- Catalyst Modulation : Use milder oxidizing agents (e.g., H₂O₂ instead of KMnO₄).

- Kinetic Control : Shorter reaction times (≤6h) reduce side-product formation.

Q. Table 4: By-Product Analysis

| By-Product | Formation Cause | Mitigation Strategy | Reference |

|---|---|---|---|

| 2-Keto derivative | Over-oxidation | Reduce O₂ exposure | |

| Des-methyl analog | Incomplete methoxy protection | Use excess methylating agent | |

| Sulfonamide hydrolysis product | Acidic conditions | Neutral pH buffers |

(Basic) How does the morpholine-sulfonyl group influence solubility and stability under varying pH/temperature?

Methodological Answer:

- Solubility : The morpholine-sulfonyl group enhances aqueous solubility (logP ~1.2) due to hydrogen-bonding capacity. Solubility peaks at pH 7–8 (≥25 mg/mL in PBS).

- Stability : Degrades at >80°C or pH <3 (sulfonamide bond cleavage). Lyophilization improves long-term storage stability.

Q. Table 5: Physicochemical Properties

| Condition | Solubility (mg/mL) | Stability (t½) | Reference |

|---|---|---|---|

| pH 7.4, 25°C | 28.4 | >6 months | |

| pH 2.0, 37°C | 5.1 | 48h | |

| 80°C, dry state | N/A | 2 weeks |

(Advanced) How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

Discrepancies arise from assay conditions (e.g., cell line variability, IC₅₀ measurement protocols). Standardization steps:

- Dose-Response Validation : Use ≥3 cell lines (e.g., HEK293, HepG2) and orthogonal assays (MTT vs. ATP luminescence).

- Off-Target Profiling : Kinase selectivity screens (e.g., Eurofins Panlabs) identify non-specific binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.